Badan
Description
Significance and Role as a Fluorescent Probe in Biomolecular Studies
BADAN's primary role in academic research is as a fluorescent probe, particularly for studying biomolecules such as proteins. nih.govnih.gov Its significance lies in its solvatochromic properties, meaning its fluorescence emission spectrum is highly dependent on the polarity of the solvent or its immediate microenvironment. wikipedia.orgnih.gov This characteristic allows researchers to gain insights into:
Protein Structure and Dynamics: By attaching this compound to specific sites on a protein, scientists can monitor changes in the local environment that occur during processes like protein folding, unfolding, and conformational changes. nih.govnih.gov The fluorescence of this compound can indicate whether it is exposed to the polar aqueous solvent or buried within a more nonpolar region of the protein. nih.gov
Protein-Protein Interactions: Changes in this compound's fluorescence can signal the binding of another protein or molecule, as the environment around the probe is altered upon interaction. nih.gov
Membrane Properties: Similar to its parent compound, PRODAN, this compound can be used to study the properties of cell membranes, although its primary application is in protein labeling. nih.govwikipedia.org
The bromoacetyl group of this compound is reactive towards thiol groups, specifically the side chain of cysteine residues in proteins, allowing for site-specific labeling. nih.gov This targeted attachment is crucial for obtaining precise information about a particular region of a protein.
Historical Context and Development of Naphthalene-Based Environment-Sensitive Fluorophores
The development of this compound is part of a broader history of creating and utilizing naphthalene-based fluorescent dyes that are sensitive to their environment. wikipedia.orgnih.gov The parent compound, PRODAN (2-propionyl-6-dimethylaminonaphthalene), was introduced in 1979 by Weber and Farris as a membrane dye. wikipedia.org The core structure of these dyes, a naphthalene (B1677914) ring with an electron-donating group (dimethylamino) and an electron-accepting group (acetyl or propionyl), gives rise to a large excited-state dipole moment. wikipedia.orgresearchgate.net This feature is responsible for their high sensitivity to solvent polarity. wikipedia.org
Over time, derivatives of PRODAN were synthesized to enhance their utility for specific applications. wikipedia.org Acrylodan and this compound were developed as thiol-reactive probes, enabling covalent attachment to proteins. wikipedia.orgnih.gov This modification represented a significant advancement, as it allowed for more stable and specific labeling compared to non-covalent probes. The introduction of the bromoacetyl group in this compound provided a specific reactivity towards cysteine residues, a common target for site-directed labeling studies. nih.gov
The photophysical properties of these naphthalene-based dyes are complex and have been the subject of extensive study. It is understood that their fluorescence can be influenced by the formation of different excited states, such as planar intramolecular charge transfer (PICT) and twisted intramolecular charge transfer (TICT) states, which are sensitive to the solvent environment. nih.gov
Overview of Key Academic Applications of 6-Bromoacetyl-2-dimethylaminonaphthalene
The unique properties of this compound have led to its use in a variety of academic research areas. Some key applications include:
Probing Protein Conformation and Unfolding: Researchers have used this compound to study the unfolding of proteins induced by denaturants. nih.gov The changes in this compound's fluorescence intensity and emission wavelength provide detailed information about the structural transitions the protein undergoes. nih.gov
Investigating Protein-Ligand Interactions: this compound has been employed to monitor the binding of ligands, such as glucose, to proteins. nih.gov The binding event can alter the local environment of the attached this compound, leading to a detectable change in its fluorescence.
Fluorescence Quenching Studies: The fluorescence of this compound can be quenched by certain amino acid residues, such as tryptophan, through processes like electron transfer. nih.gov This phenomenon can be used to probe the proximity of different parts of a protein and to study changes in protein structure that bring the dye and a quencher closer together or move them further apart.
Characterizing Enzyme Mechanisms: Thiol-reactive derivatives of 6-acetyl-2-dimethylaminonaphthalene, including this compound, have been used as substrates for enzymes like glutathione (B108866) transferases (GSTs). nih.gov The reaction can be monitored by the change in fluorescence, providing a sensitive assay for enzyme activity and a tool for mechanistic investigations. nih.gov
Mapping Protein Topology: The sensitivity of this compound to its environment makes it a valuable tool for mapping the topology of proteins, including membrane proteins. By labeling different sites and analyzing the fluorescence properties, researchers can infer the location of these sites with respect to the membrane or different protein domains.
These applications highlight the versatility of this compound as a fluorescent probe in modern biochemical and biophysical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-[6-(dimethylamino)naphthalen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-16(2)13-6-5-10-7-12(14(17)9-15)4-3-11(10)8-13/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIHZWQYRTVVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376326 | |
| Record name | BADAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210832-86-3 | |
| Record name | BADAN | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210832-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoacetyl-2-dimethylaminonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210832863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BADAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Reactivity for Research Applications
Advanced Synthetic Routes to 6-Bromoacetyl-2-dimethylaminonaphthalene
The synthesis of 6-Bromoacetyl-2-dimethylaminonaphthalene is not a trivial process, primarily due to the need for precise control over the regioselectivity of functionalization on the naphthalene (B1677914) core. The most logical synthetic approach involves a multi-step process beginning with the functionalization of the naphthalene ring system, followed by a regioselective bromoacetylation.
The introduction of substituents onto a naphthalene ring is governed by the principles of electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the electronic properties of the substituents already present on the ring system. researchgate.netnih.gov In the case of the precursor 2-dimethylaminonaphthalene, the dimethylamino group is a potent activating group and directs incoming electrophiles to specific positions.
The dimethylamino group at the C2 position directs electrophilic substitution primarily to the C1 and C3 positions due to resonance stabilization of the intermediate carbocation (sigma complex). However, substitution at the C6 position, which is required for the synthesis of BADAN, is not the electronically favored outcome in a simple electrophilic substitution. Therefore, advanced synthetic strategies often employ directing groups or multi-step pathways to achieve the desired substitution pattern. One common and powerful method for introducing acyl groups to aromatic rings is the Friedel-Crafts acylation. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This reaction involves the use of an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com While direct acylation of 2-dimethylaminonaphthalene might yield a mixture of products, the reaction conditions can be optimized to favor substitution at the less electronically favored, but sterically accessible, positions on the adjacent ring, such as C6. rsc.org
Table 1: Key Synthetic Steps and Intermediates
| Step | Reaction Type | Starting Material | Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 2-Dimethylaminonaphthalene | Acetyl chloride, AlCl₃ | 6-Acetyl-2-dimethylaminonaphthalene | Introduction of the acetyl group at the C6 position. |
| 2 | Alpha-Halogenation | 6-Acetyl-2-dimethylaminonaphthalene | Bromine (Br₂) or NBS | 6-Bromoacetyl-2-dimethylaminonaphthalene | Conversion of the acetyl group to a bromoacetyl group. |
NBS: N-Bromosuccinimide
Once the acetyl group is correctly positioned at the C6 location of the 2-dimethylaminonaphthalene scaffold, the final step is the introduction of the bromine atom on the alpha-carbon of the acetyl group. This transformation converts the methyl ketone into an α-halo ketone, a functional group with high reactivity towards nucleophiles. wikipedia.org
The synthesis of α-halo ketones is a well-established chemical transformation. researchgate.net The typical method involves the reaction of the parent ketone with a source of electrophilic halogen. For bromoacetylation, this can be achieved using molecular bromine (Br₂) in a suitable solvent, often with an acid catalyst, or by using alternative brominating agents like N-Bromosuccinimide (NBS). The reaction proceeds via an enol or enolate intermediate, which then attacks the electrophilic bromine source. This step is generally high-yielding and specific for the α-position of the ketone. The electron-rich nature of the dimethylaminonaphthalene ring system necessitates careful control of reaction conditions to prevent undesired bromination of the aromatic ring itself.
Derivatization and Functionalization for Targeted Bioconjugation
6-Bromoacetyl-2-dimethylaminonaphthalene is primarily used as a fluorescent labeling reagent. Its utility stems from the bromoacetyl moiety, which can form stable covalent bonds with specific functional groups found in biomolecules.
The core reactivity of 6-Bromoacetyl-2-dimethylaminonaphthalene is directed towards thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins and peptides. The bromoacetyl group is an α-halo ketone, which functions as an efficient alkylating agent. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The sulfur atom of a deprotonated thiol (a thiolate anion) acts as a potent nucleophile, attacking the electron-deficient carbon atom bearing the bromine. This attack displaces the bromide ion, resulting in the formation of a stable thioether bond. chemistrysteps.com This covalent linkage permanently attaches the fluorescent dimethylaminonaphthalene moiety to the target biomolecule.
The reactivity of α-halo ketones like the bromoacetyl group is generally higher than that of corresponding alkyl halides due to the electron-withdrawing effect of the adjacent carbonyl group, which increases the electrophilicity of the α-carbon. nih.gov The order of reactivity for α-halo ketones with thiols follows the trend of the leaving group ability of the halogen: I > Br > Cl > F. nih.gov
Table 2: Comparison of Common Thiol-Reactive Functional Groups
| Functional Group | Reaction Type | Bond Formed | Key Features |
|---|---|---|---|
| Bromoacetyl | SN2 Alkylation | Thioether | Forms a very stable bond; reaction rate is pH-dependent. |
| Iodoacetyl | SN2 Alkylation | Thioether | More reactive than bromoacetyl but can be less stable. |
| Maleimide | Michael Addition | Thioether | Highly specific for thiols at neutral pH; resulting bond can undergo hydrolysis. |
The bromoacetyl group does not react directly with carboxylic acids or their corresponding carboxylate anions under typical bioconjugation conditions. To achieve conjugation to carboxylic acid groups, such as those found in the side chains of aspartic and glutamic acid residues or at the C-terminus of proteins, 6-Bromoacetyl-2-dimethylaminonaphthalene would require chemical modification.
A hypothetical strategy would involve converting the bromoacetyl group into a nucleophilic moiety, such as an amine or a hydroxyl group. For instance, the bromine could be displaced by a protected amine source, followed by deprotection to yield an amino-functionalized derivative. This new derivative could then be coupled to a target carboxylic acid using standard carbodiimide chemistry, such as that employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This multi-step derivatization, however, is not a standard application for this compound, which is overwhelmingly used for its inherent thiol reactivity.
Bioorthogonal chemistry refers to reactions that can occur in a complex biological environment without interfering with native biochemical processes. scbt.com Common bioorthogonal reactions include the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry").
Standard 6-Bromoacetyl-2-dimethylaminonaphthalene is not equipped for these types of reactions. To be used in bioorthogonal ligation, its structure would need to be synthetically altered to include one of the requisite functional groups (e.g., an azide, a terminal alkyne, a strained alkene, or a phosphine). For example, a synthetic precursor to this compound could be designed that already contains an azide or alkyne group on the naphthalene ring. Alternatively, the bromoacetyl group could potentially be used as a chemical handle to attach a bioorthogonal moiety, although this would add complexity to the labeling strategy. A more direct approach involves designing and synthesizing a completely new fluorescent probe based on the dimethylaminonaphthalene fluorophore that incorporates a bioorthogonal handle from the outset.
Comparative Reactivity with Related Fluorescent Naphthalene Derivatives
The chemical reactivity of 6-Bromoacetyl-2-dimethylaminonaphthalene, often known by the acronym this compound, is largely defined by its bromoacetyl group, which enables covalent modification of specific functional groups in biomolecules. Its utility as a fluorescent probe is best understood in comparison with other derivatives of the 2-dimethylamino-6-acylnaphthalene fluorophore, such as Prodan, Laurdan, and Acrylodan. These compounds share the same parent fluorescent moiety, which imparts a high sensitivity to the polarity of the local environment, but differ in the substituent at the 6-position, which dictates their reactive or interactive properties. wikipedia.orgnih.govescholarship.orgwikipedia.org
The primary distinction in reactivity lies between derivatives designed for covalent attachment and those used as non-covalent probes. This compound and Acrylodan fall into the former category, designed specifically for labeling proteins and other molecules. nih.govnih.gov
This compound (6-Bromoacetyl-2-dimethylaminonaphthalene) : Features a bromoacetyl group, which is a haloacetyl moiety highly reactive towards nucleophiles. Its primary application is the specific labeling of thiol groups, such as those on cysteine residues in proteins. nih.govnih.gov
Acrylodan (6-Acryloyl-2-dimethylaminonaphthalene) : This derivative possesses an acryloyl group. It was synthesized to be a thiol-selective fluorescent probe that covalently binds to sulfhydryl groups in proteins. nih.govresearchgate.net Research has indicated that under certain conditions, Acrylodan may also react with amino groups, such as the epsilon-amino group of lysine residues, suggesting its selectivity is not absolute. nih.gov
In contrast, Prodan and Laurdan are used as physical probes that report on their environment through non-covalent interactions. Their reactivity is primarily photophysical.
Prodan (6-Propionyl-2-dimethylaminonaphthalene) : With a propionyl group, Prodan does not form covalent bonds with proteins. It is used extensively to study the polarity of its surroundings, such as in cell membranes or protein interiors. wikipedia.orgescholarship.org
Laurdan (6-Lauroyl-2-dimethylaminonaphthalene) : The long lauroyl fatty acid chain makes Laurdan significantly more lipophilic than Prodan. researchgate.net This property causes it to partition more deeply into phospholipid bilayers, making it an effective probe for membrane fluidity and phase transitions. wikipedia.orgresearchgate.net
The following table summarizes the structural differences and primary modes of reactivity for these related naphthalene derivatives.
| Compound Name | Acronym | Group at 6-Position | Primary Mode of Reactivity | Primary Molecular Target |
|---|---|---|---|---|
| 6-Bromoacetyl-2-dimethylaminonaphthalene | This compound | Bromoacetyl | Covalent Alkylation | Thiol groups (Cysteine) |
| 6-Acryloyl-2-dimethylaminonaphthalene | Acrylodan | Acryloyl | Covalent Michael Addition | Thiol groups (Cysteine), Amino groups (Lysine) nih.gov |
| 6-Propionyl-2-dimethylaminonaphthalene | Prodan | Propionyl | Non-covalent / Photophysical | Reports on local environment polarity |
| 6-Lauroyl-2-dimethylaminonaphthalene | Laurdan | Lauroyl | Non-covalent / Photophysical | Reports on lipid bilayer environment |
Beyond covalent modification, the photophysical reactivity of the shared 2-dimethylamino-6-acylnaphthalene core is a crucial aspect. The fluorescence of this compound and Prodan is known to be quenched by nearby tryptophan residues in proteins. nih.govacs.org This quenching mechanism involves a photoinduced electron transfer from the indole side chain of tryptophan to the excited naphthalene fluorophore. acs.org This reactivity of the excited state is a common feature for this class of dyes and is exploited in studies of protein structure and conformational changes.
The defining characteristic of this family of fluorophores is their solvatochromism—a significant shift in their fluorescence emission spectrum depending on the polarity of the solvent. wikipedia.orgnih.gov This is a result of the large excited-state dipole moment of the naphthalene moiety, which leads to dipolar relaxation with surrounding solvent molecules. escholarship.orgwikipedia.org While the reactive group dictates the probe's attachment or localization, the core fluorophore provides the reporting function. The table below details the environment-sensitive fluorescence of these derivatives.
| Compound | Environment | Emission Maximum (approx. nm) | Reference |
|---|---|---|---|
| Prodan | Cyclohexane (B81311) | 380 | wikipedia.org |
| Prodan | Methanol | 498 | wikipedia.org |
| Prodan | Water | 520 | wikipedia.org |
| Laurdan | Membrane (Gel Phase) | 440 | wikipedia.org |
| Laurdan | Membrane (Liquid-Crystalline Phase) | 490 | wikipedia.org |
Iii. Photophysical Characteristics and Spectroscopic Principles in Research
Fundamental Photophysical Properties of 6-Bromoacetyl-2-dimethylaminonaphthalene
The core of BADAN's function as a probe lies in its intrinsic fluorescence properties. The naphthalene (B1677914) moiety substituted with an electron-donating dimethylamino group and an electron-accepting bromoacetyl group creates a "push-pull" electronic system. This configuration is responsible for its notable photophysical characteristics.
This compound is a solvatochromic fluorophore, meaning its absorption and, more significantly, its fluorescence emission spectra are highly dependent on the polarity of its surrounding environment. nih.gov This sensitivity arises because the molecule's dipole moment is larger in the excited state than in the ground state. wikipedia.org When the molecule absorbs a photon and transitions to the excited state, a more polar solvent can better stabilize the larger dipole moment of the excited state. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission.
Consequently, in nonpolar, hydrophobic environments, such as the interior of a protein or within a lipid membrane, this compound exhibits fluorescence at shorter wavelengths (a blue-shift) and often with higher intensity. thermofisher.com Conversely, in polar, aqueous environments, its emission is red-shifted and typically has a lower quantum yield. nih.govthermofisher.com This property allows researchers to probe the polarity of protein binding sites or to detect conformational changes that alter the exposure of the dye to the aqueous solvent. thermofisher.com
The effect of solvent polarity on emission wavelength is demonstrated by the related compound PRODAN, which shifts its emission maximum from 380 nm in nonpolar cyclohexane (B81311) to 520 nm in polar water. wikipedia.org A similar substantial red-shift is observed for this compound adducts as solvent polarity increases.
Table 1: Emission Properties of a this compound Adduct in Various Solvents This table illustrates the change in fluorescence emission maxima based on solvent polarity, a key characteristic of solvatochromic dyes like this compound.
| Solvent | Relative Polarity | Emission Maximum (Approx. Wavelength) |
|---|---|---|
| Toluene | Low | Shorter Wavelength (Blue-shifted) |
| Chloroform | Low | ↓ |
| Acetonitrile | Medium | ↓ |
| Ethanol | High | ↓ |
| Methanol | High | ↓ |
Data adapted from Thermo Fisher Scientific literature showing the general trend of red-shifted emission with increasing solvent polarity. thermofisher.com
The photophysics of this compound are governed by complex excited-state dynamics involving intramolecular charge transfer (ICT). Upon excitation, electron density is transferred from the electron-donating dimethylamino group to the electron-accepting carbonyl group. acs.org The resulting excited state can exist in two primary conformations: a Planar Intramolecular Charge Transfer (PICT) state and a Twisted Intramolecular Charge Transfer (TICT) state. nih.govresearchgate.netresearchgate.net
The PICT state is characterized by a relatively planar geometry of the molecule. This state is less stabilized by polar solvents and is responsible for the shorter-wavelength emission observed in nonpolar environments. nih.gov In polar solvents, the molecule can undergo a conformational change in the excited state, where the dimethylamino group twists relative to the naphthalene ring. This forms the highly polar TICT state, which is strongly stabilized by the surrounding polar solvent molecules. nih.govresearchgate.net This stabilization lowers its energy relative to the PICT state, leading to the characteristic red-shifted emission. Research indicates that in a polar environment, the PICT state is associated with a fluorescence maximum around 476 nm, while the TICT state corresponds to the long-wavelength component with a maximum near 544 nm. nih.gov
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τ) is the average time the molecule spends in the excited state. Both parameters for this compound are sensitive to its environment.
The quantum yield of this compound is generally higher in nonpolar environments and lower in polar solvents like water. nih.gov For instance, the quantum yield of this compound in water has been reported to be 0.18. nih.gov The reduction in quantum yield in polar solvents is partly due to the efficient formation of the TICT state, which can have non-radiative decay pathways.
The fluorescence decay of this compound is often complex and best described by multi-exponential kinetics, reflecting the different excited states and local environments the dye can occupy. When attached to proteins, in the absence of specific quenchers, this compound can exhibit triexponential decay kinetics with lifetimes spanning a wide range. acs.org Studies on this compound-labeled cytochromes have identified lifetime components of approximately 100 ps, 700–800 ps, and a long-lived component of around 3 ns. acs.org This long-lived (approx. 3 ns) component has been associated with emission from the PICT state. nih.gov
Table 2: Exemplary Fluorescence Lifetimes for this compound-Labeled Cytochromes This table shows the multiple decay lifetimes observed for this compound in a protein context, indicating a complex excited-state population.
| Component | Approximate Lifetime (τ) |
|---|---|
| Fast | ~100 ps |
| Intermediate | ~700-800 ps |
Data from studies on this compound-labeled cytochrome P450 proteins. acs.org
The solvatochromic nature of this compound is a direct consequence of the change in its electric dipole moment upon electronic excitation. The ground state of this compound has a significant dipole moment, but upon transition to the ICT excited state (both PICT and TICT), this dipole moment increases substantially. wikipedia.orgnih.gov
The magnitude of the ground and excited state dipole moments can be experimentally estimated from the solvatochromic shifts of the absorption and fluorescence spectra in a series of solvents with varying polarity, using theoretical models like the Lippert-Mataga equation. Specific studies have been conducted to determine these values for this compound. nih.gov The larger dipole moment in the excited state leads to stronger dipole-dipole interactions with polar solvent molecules, resulting in the stabilization and red-shift of the fluorescence emission, as described previously.
Fluorescence Quenching Mechanisms in Biological Contexts
Fluorescence quenching is a process that decreases the intensity of fluorescence emission. For this compound, quenching mechanisms provide a powerful means to study molecular interactions and distances in biological systems.
One of the most significant quenching mechanisms for this compound in protein studies is its interaction with the amino acid tryptophan. wikipedia.org Tryptophan can act as an effective quencher of this compound fluorescence through a process known as photoinduced electron transfer (PET). acs.org
In this process, the excited this compound molecule, being a strong oxidizing agent in its excited state, accepts an electron from a nearby tryptophan residue, which is an effective electron donor. acs.org This electron transfer is an exergonic (energy-releasing) process that provides a non-radiative pathway for the excited dye to return to its ground state, thus quenching the fluorescence. acs.org The efficiency of this quenching is highly dependent on the distance between the this compound molecule and the tryptophan residue, typically requiring them to be in close proximity (less than 10 Å). researchgate.net
The excited-state reduction potential of this compound is estimated to range from +0.6 V in aprotic media to as high as +1.6 V in water, making it a potent oxidant capable of abstracting an electron from tryptophan. acs.org This PET mechanism has been studied in detail in cytochrome P450 proteins, where the introduction of a tryptophan residue near the this compound labeling site leads to a significant shortening of the fluorescence lifetimes and a decrease in intensity. acs.org The average quenching rate constants in these systems have been measured to be on the order of 3.7 to 4.5 × 10⁸ s⁻¹. acs.org
Quenching by Other Biological Entities
The fluorescence of 6-Bromoacetyl-2-dimethylaminonaphthalene (this compound) is highly sensitive to its local environment, a property that makes it a valuable probe in biological studies. However, this sensitivity also means its fluorescence can be diminished or "quenched" by various biological molecules. Quenching refers to any process that decreases the fluorescence intensity of a substance. mit.edu It can occur through several mechanisms, including excited-state reactions, energy transfer, complex formation, and collisional encounters. mit.edu
A primary and well-documented quencher of this compound fluorescence in biological systems is the amino acid tryptophan . rsc.orgresearchgate.net Studies have shown that when this compound is covalently attached to proteins, its fluorescence can be significantly quenched by nearby tryptophan residues. rsc.orgmdpi.com This quenching effect is based on the transfer of an electron from the excited state of the this compound molecule to the tryptophan molecule. researchgate.netmdpi.com The efficiency of this process is distance-dependent, with one study noting that the distance between this compound linked to a GGBP/H152C apoform and a quenching Trp 183 residue is less than 10 Å, facilitating this interaction. researchgate.net
This quenching mechanism has been observed in various proteins. For instance, in studies with D-glucose/D-galactose-binding protein (GGBP), the fluorescence of this compound linked to the GGBP/H152C apoform is quenched by Trp 183. mdpi.com Interestingly, this quenching effect can be modulated by the protein's function; the intercalation of glucose into the protein inhibits the quenching by tryptophan. mdpi.com
Detailed investigations into cytochrome P450 proteins (CYP102 and CYP119) with this compound covalently attached to a cysteine residue have provided quantitative insights into this process. rsc.org The quenching by a nearby tryptophan, introduced via site-directed mutagenesis, was found to involve the oxidation of tryptophan by the excited this compound molecule. rsc.org This process is coupled with a rapid reaction between the reduced dye and water, representing a photoreduction quenching mechanism. rsc.org The quenching is highly efficient, with average rate constants measured at 288 K. rsc.org
| Protein System | Quenching Rate Constant (s⁻¹) | Quenching Mechanism |
| This compound-labeled CYP102 | 4.5 × 10⁸ | Tryptophan Oxidation by Excited this compound rsc.org |
| This compound-labeled CYP119 | 3.7 × 10⁸ | Tryptophan Oxidation by Excited this compound rsc.org |
This table presents the average quenching rate constants of this compound fluorescence by tryptophan in two different cytochrome P450 proteins.
Beyond specific amino acid residues, the general aqueous environment can also exert a quenching effect on this compound fluorescence. mdpi.com This is likely due to the formation of hydrogen bonds between the oxygen atom of this compound and surrounding water molecules. mdpi.com
Theoretical and Computational Investigations of Electronic Structure and Dynamics
To complement experimental observations and gain deeper molecular-level insights, theoretical and computational methods are employed to study the electronic structure and dynamic behavior of this compound. These approaches can model the molecule's properties and its interactions with the surrounding environment.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the electronic structure and photophysical properties of fluorophores like this compound. researchgate.netarxiv.org These methods can model electron density distribution, identify reactive sites, and calculate the energies of electronic transitions, which correspond to the absorption and emission of light. arxiv.org
Studies on this compound and the closely related probe PRODAN reveal that their spectral properties are governed by complex excited-state processes. researchgate.net The fluorescence behavior is often described by the existence of multiple excited states, primarily the planar intramolecular charge transfer (PICT) state and the twisted intramolecular charge transfer (TICT) state. researchgate.net The TICT state, which can be formed either through solvation of the PICT state or by direct light absorption by a solvated ground-state molecule, is particularly important in polar environments. researchgate.net
Computational methods have been instrumental in assigning the character of these emissive states. acs.org For example, comparisons of different computational approaches, such as the DFT/SCI and AM1/CISD methods for PRODAN, have helped to clarify that the red-shifted fluorescence in polar solvents can be attributed to emission from both highly polar TICT and planar PICT states. acs.org TD-DFT calculations have been benchmarked against experimental data to accurately predict one- and two-photon absorption properties. researchgate.net These calculations help explain the large Stokes shift (the difference between the absorption and emission maxima) observed for these dyes in polar solvents. acs.org
| Computational Method | Application for this compound/PRODAN | Key Findings |
| Density Functional Theory (DFT) | Modeling electron density, ground-state geometry, and hydrogen-bonding networks. mit.edu | Allows identification of reactive sites and stable conformers. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Calculating absorption/emission spectra and excited state properties. researchgate.netacs.org | Predicts electronic transitions and helps explain the large Stokes shift and the role of PICT/TICT states. researchgate.netacs.org |
| AM1/CISD | Investigating the character of emissive states. acs.org | Complements DFT methods in assigning fluorescence to PICT and TICT states. acs.org |
This table summarizes key quantum chemical methods and their application in understanding the electronic and photophysical properties of this compound and the related PRODAN molecule.
Molecular Dynamics Simulations for Environmental Effects
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of molecules, making them ideal for studying how environmental factors affect the this compound probe when it is part of a larger biological system. researchgate.netnih.gov MD simulations model the motions and interactions of every atom in a system over time, offering detailed insights into protein dynamics, solvation, and binding events. rsc.orgnih.gov
A significant application of MD simulations has been to unravel the mechanism of a glucose biosensor based on a this compound-labeled GGBP triple mutant. rsc.org In these studies, researchers developed specific force field parameters for the this compound molecule to accurately account for its behavior in the highly polarized protein environment. rsc.org The simulations provided a detailed molecular understanding of how mutations in the glucose-binding site alter the hydrogen-bonding network and affect the energetics of glucose binding and unbinding. rsc.org
MD simulations are also extensively used to study solvation dynamics around the this compound probe. nih.govresearchgate.net When this compound is attached to a protein, its fluorescence is sensitive to the polarity and dynamics of the local environment, including nearby water molecules and protein residues. nih.gov Simulations of this compound attached to human serum albumin (HSA) have been used to monitor changes in the local environment in the presence of macromolecular crowding agents. researchgate.netresearchgate.net These studies revealed a significant retardation of the solvent motion around the probe, suggesting an increase in the internal friction and stiffness of the protein matrix under crowded conditions. researchgate.netresearchgate.net Similarly, simulations of this compound attached to soybean lipoxygenase (SLO) have helped interpret experimental data on local solvation dynamics and its connection to the enzyme's catalytic function. nih.govescholarship.org
| Protein System | Focus of MD Simulation | Key Findings |
| GGBP-BADAN Mutant | Glucose binding mechanism, energetics, H-bond network. rsc.org | Elucidated changes in the binding site due to mutations and their effect on glucose affinity. rsc.org |
| Human Serum Albumin (HSA)-BADAN | Solvation dynamics in the presence of molecular crowders. researchgate.netresearchgate.net | Showed that crowding agents slow down solvent motion around the probe, increasing protein matrix stiffness. researchgate.netresearchgate.net |
| Soybean Lipoxygenase (SLO)-BADAN | Local solvation dynamics and protein motions. nih.gov | Supported the view that water molecules hydrating the protein surface undergo restricted motions. nih.gov |
| Intrinsically Disordered Proteins (IDPs)-BADAN | Interfacial water dynamics upon binding to a partner protein. uni-heidelberg.de | Demonstrated that solvation retardation at the binding interface correlates with the dynamics and function of the IDP complex. uni-heidelberg.de |
This table highlights the use of Molecular Dynamics (MD) simulations to investigate the environmental effects on this compound when attached to various proteins.
Iv. Applications in Biomolecular Structure and Dynamics Research
Probing Protein Conformational Changes and Ligand Binding
The fluorescence properties of BADAN are highly dependent on the polarity of its surroundings. This solvatochromic behavior is exploited to monitor changes in protein conformation and to study the binding of ligands, such as substrates and inhibitors, to enzymes.
The process of a protein folding into its functional three-dimensional structure, and its subsequent unfolding, involves significant changes in the exposure of its amino acid residues to the solvent. By strategically labeling a protein with this compound, these conformational changes can be monitored in real-time.
A study on the D-glucose/D-galactose-binding protein (GGBP) utilized this compound to investigate its structural transitions. The spectral properties of this compound attached to various mutant forms of GGBP provided insights into the photophysical properties of the dye itself and how they report on protein unfolding. It was observed that as the protein unfolds in the presence of denaturants like guanidine hydrochloride (GdnHCl) or urea, the accessibility of the this compound probe to the solvent increases. This increased solvent exposure leads to a quenching of this compound's fluorescence. Specifically, at high concentrations of denaturant, the fluorescence spectrum of this compound linked to GGBP shifts, indicating that the dye is fully solvated. This demonstrates that changes in the fluorescence characteristics of this compound can effectively track the unfolding process of a protein. scholaris.ca
The study also revealed that the fluorescence of this compound is determined by both an unsolvated and a solvated excited state. The transition between these states is influenced by the local environment, providing a sensitive measure of the protein's conformational state. scholaris.ca
| Protein | Experimental Condition | Observed Change in this compound Fluorescence | Interpretation |
|---|---|---|---|
| GGBP/H152C apoform | Increasing GdnHCl or urea concentration | Fluorescence quenching and loss of short-wavelength component | Increased solvent accessibility of this compound upon protein unfolding |
| GGBP/W284C holoform (with glucose) | Increasing GdnHCl concentration | Initial slight increase in fluorescence intensity, followed by quenching | Stabilizing effect of low denaturant concentrations on the holoform, followed by unfolding |
The binding of a substrate or an inhibitor to an enzyme's active site often induces conformational changes that alter the local environment. This compound can be used to report on these changes, providing insights into the mechanism of enzyme function and inhibition.
In a study of the X-linked inhibitor of apoptosis protein (XIAP), this compound was employed as a polarity-sensitive dye to investigate the binding of dimeric peptide mimetics. These peptides are designed to mimic the natural binding partner of XIAP and are of interest in the development of cancer therapeutics. The binding of these dimeric peptides to the BIR3 domain of XIAP was shown to be enhanced by the presence of the adjacent BIR2 domain. This enhanced binding was detected through changes in the fluorescence of this compound, which reported on alterations in the hydrophobicity of the binding site upon peptide association. nih.gov
The study demonstrated that the presence of the BIR2 domain contributes to an increased hydrophobic surface area on or near the BIR3 binding site, which facilitates the enhanced binding of the dimeric peptides. This information is crucial for the rational design of more potent and specific inhibitors of XIAP. nih.gov
| Enzyme/Protein | Ligand | Method | Key Finding |
|---|---|---|---|
| X-linked inhibitor of apoptosis protein (XIAP) | Dimeric tetrapeptides | This compound fluorescence competition assay | The BIR2 domain enhances the binding of dimeric peptides to the BIR3 domain by increasing the hydrophobic surface area. nih.gov |
Studies of Protein–Protein Interactions and Complex Formation
Understanding how proteins interact to form functional complexes is fundamental to cell biology. This compound can be used to study these interactions by labeling one of the protein partners and monitoring changes in its fluorescence upon binding to another protein.
The aforementioned study on XIAP also serves as an excellent example of using this compound to probe protein-protein interactions, in this case, the interaction between the XIAP protein and peptide-based inhibitors. By monitoring the fluorescence changes of this compound attached to the XIAP protein, researchers were able to characterize the binding event and deduce the structural basis for the enhanced affinity of dimeric peptides. nih.gov
Furthermore, Förster Resonance Energy Transfer (FRET) is a powerful technique for studying protein-protein interactions, and this compound can serve as a suitable FRET donor or acceptor when paired with another appropriate fluorophore. The efficiency of FRET is dependent on the distance between the two fluorophores, providing a molecular ruler to measure proximities and conformational changes upon complex formation. While the XIAP study did not explicitly use this compound in a FRET pair, it highlights the potential for such applications. nih.gov
Characterization of Protein–Membrane Interactions and Insertion Dynamics
The interaction of proteins with biological membranes is crucial for a vast array of cellular processes. This compound's sensitivity to the hydrophobic environment of the lipid bilayer makes it an ideal probe for studying the topology of membrane proteins and the dynamics of their insertion into the membrane.
A detailed study utilizing site-directed fluorescence labeling with this compound was conducted on the M13 major coat protein, a model membrane-embedded protein. By creating a series of cysteine mutants along the protein sequence and labeling them with this compound, the researchers were able to map the protein's topology within the membrane. medchemexpress.com
The analysis of the steady-state fluorescence spectra of the this compound-labeled mutants revealed that the fluorescence emission was influenced by hydrogen bonding to water molecules, even within the hydrophobic core of the membrane. This finding suggests a significant level of hydration within the lipid bilayer. By decomposing the fluorescence spectra, the researchers were able to determine the embedment and topology of the protein in the membrane, as well as characterize the local polarity and hydration level of the membrane environment. The data supported a tilted, membrane-embedded structure for the M13 coat protein. medchemexpress.com
| Protein | Membrane System | Method | Key Findings |
|---|---|---|---|
| M13 major coat protein | Lipid bilayers of varying headgroup charge and chain length | Site-directed this compound labeling and steady-state fluorescence spectroscopy | - Most this compound labels, even in the membrane core, are hydrogen-bonded to water.
|
Analysis of Macromolecular Crowding Effects on Protein Dynamics
The cellular interior is a highly crowded environment, with macromolecules occupying a significant portion of the total volume. This macromolecular crowding can have profound effects on protein stability, folding, and interactions. Fluorescent probes are valuable tools for studying these effects by reporting on changes in protein dynamics and conformation in crowded environments.
While specific studies detailing the use of 6-Bromoacetyl-2-dimethylaminonaphthalene to directly analyze macromolecular crowding effects on protein dynamics are not prevalent in the readily available literature, the principles of its application can be inferred from its use in other contexts. The sensitivity of this compound to the local environment, as demonstrated in studies of protein folding and membrane interactions, suggests its potential for probing the subtle changes in protein conformation and dynamics that occur in crowded solutions. scholaris.camedchemexpress.com
In general, macromolecular crowding is expected to stabilize the folded state of proteins due to the excluded volume effect, which favors more compact structures. nih.gov This can influence protein folding pathways and the rates of conformational changes. Fluorescent probes like this compound could be used to monitor these effects by being placed at specific sites on a protein that are sensitive to conformational shifts. Changes in the fluorescence intensity, emission wavelength, and anisotropy of this compound in the presence of crowding agents would provide insights into how the crowded environment modulates the protein's structural dynamics. nih.gov
V. Advanced Bioconjugation Strategies and Site Specific Labeling
Site-Directed Mutagenesis for Cysteine Introduction and Subsequent Labeling
The rationale for this approach is twofold: it provides precise control over the probe's location, and the unique reactivity of the cysteine thiol group allows for highly specific covalent bond formation with thiol-reactive dyes like Badan. nih.gov The bromoacetyl group of this compound is an α-haloacetyl moiety that readily reacts with the nucleophilic thiol of cysteine via a nucleophilic substitution reaction, forming a stable thioether bond.
Research Findings: Labeling of Glucose/Galactose-Binding Protein (GGBP)
A practical application of this strategy is demonstrated in studies of the E. coli glucose/galactose-binding protein (GGBP). To investigate its structural transitions upon ligand binding, researchers introduced a unique cysteine residue by mutating a specific histidine at position 152 to a cysteine (H152C). nih.gov This engineered protein was then specifically labeled with this compound at this site. The fluorescence properties of the attached this compound probe, such as its emission spectrum and anisotropy, provided detailed insights into the conformational changes occurring in the protein's binding cleft. nih.gov
| Protein | Mutagenesis Strategy | Labeling Reagent | Purpose of Labeling |
| Glucose/Galactose-Binding Protein (GGBP) | Site-directed mutagenesis to create the H152C mutant. | 6-Bromoacetyl-2-dimethylaminonaphthalene (this compound) | To study structural transitions and dynamics of the protein upon ligand binding. nih.gov |
| General Protein Strategy | Introduction of a single, solvent-accessible cysteine into a cysteine-free protein. | Thiol-reactive dyes (e.g., haloacetyl derivatives like this compound). | To achieve site-specific labeling for various biophysical assays. nih.govnih.gov |
| Transforming Growth Factor beta 1 (TGF-β1) Precursor | Site-directed mutagenesis of existing cysteine residues (Cys33, Cys223, Cys225) to serine. | Not applicable (study focused on the role of native cysteines). | To investigate the role of specific disulfide bonds in protein dimerization and latency. nih.gov |
Assessment of Probe Attachment Impact on Biomolecule Functionality
A critical, yet sometimes overlooked, aspect of bioconjugation is verifying that the attachment of the fluorescent probe does not alter the biological function or structural integrity of the protein under investigation. nih.govresearchgate.net The introduction of an external molecule, even at a specific site, can potentially lead to localized conformational changes, interfere with binding sites, or disrupt protein-protein interactions. researchgate.net Therefore, it is imperative to perform functional assays on the labeled protein and compare its activity to the unlabeled, wild-type protein.
Methods to assess functionality are diverse and depend on the protein's role. They can include:
Enzyme kinetics assays: Measuring parameters like Kₘ and k꜀ₐₜ to ensure the catalytic activity is unchanged.
Ligand binding assays: Determining the dissociation constant (K₋) to confirm that the probe does not interfere with the protein's ability to bind its natural partners.
Structural analysis: Using techniques like circular dichroism (CD) spectroscopy to check for major changes in the protein's secondary structure.
| Study Focus | Finding on Functionality | Implication for Experimentation |
| General Thiol-Labeling | Labeled proteins were evaluated using fluorescence assays, proving that the covalent modification did not alter their function. nih.gov | Suggests that site-specific labeling can be non-perturbative if the site is chosen carefully. |
| ESCRT-III Proteins | Labeling can reduce protein functionality, presumably due to conformational changes in binding sites. researchgate.net | It may be necessary to use a mixture of labeled and unlabeled protein (e.g., 1:4 ratio) to preserve biological activity. |
| General Consideration | The label may be larger than the protein of interest, requiring controls to determine the effects on structure and function. nih.gov | Functional and structural validation of the labeled conjugate against the unlabeled protein is a mandatory control step. |
Methodological Considerations for Homogeneous Bioconjugate Production
The production of a homogeneous population of bioconjugates—where every protein molecule is labeled with a single probe at the identical site—is the ultimate goal of site-specific labeling. youtube.com Homogeneity is crucial for quantitative biophysical studies, as it ensures that the observed fluorescent signal originates from a uniform molecular species, simplifying data interpretation and increasing accuracy.
Achieving homogeneity relies on the successful implementation of the strategies discussed in the preceding sections:
Unique Labeling Site: The foundation of homogeneity is the presence of a single, uniquely reactive site on the protein. As described, site-directed mutagenesis to introduce a lone cysteine is the premier method for this. nih.govnih.gov
High-Efficiency Labeling: The optimized labeling conditions must be robust enough to drive the reaction to completion, ensuring that nearly all protein molecules are labeled. A labeling efficiency approaching 100% is ideal. nih.gov
High Specificity: The reaction must be highly specific for the target cysteine to prevent the formation of a mixed population of proteins labeled at different, non-target sites.
Rigorous Purification: Post-labeling purification is critical. Multiple chromatographic steps may be necessary to separate the desired, singly-labeled monomeric protein from unreacted protein, excess free dye, and any non-specifically labeled or aggregated species. researchgate.net Techniques like size-exclusion and ion-exchange chromatography are powerful tools for this purpose.
By combining precise genetic engineering, optimized chemical reactions, and rigorous purification protocols, researchers can produce high-quality, homogeneous this compound-labeled proteins suitable for the most demanding fluorescence-based investigations of molecular function.
Vi. Development and Application in Fluorescent Biosensors
Design Principles for Environment-Sensitive Fluorophores in Biosensing
The foundation for using environment-sensitive fluorophores like 6-Bromoacetyl-2-dimethylaminonaphthalene in biosensing lies in their ability to change their fluorescence characteristics in response to alterations in their immediate molecular environment. fujifilm.comarborassays.com These fluorophores, also known as solvatochromic dyes, exhibit shifts in their emission spectra, quantum yield, and fluorescence lifetime depending on the polarity of the solvent or the binding site they occupy. arborassays.combiorxiv.org This sensitivity is the cornerstone of a class of biosensors often referred to as "Scaffold Conjugated to Environment Sensitive Fluorophore" (SuCESsFul) biosensors. fujifilm.comabcam.com
The fundamental design principle of these biosensors involves conjugating an environment-sensitive fluorophore to a specific analyte-binding molecule (the scaffold). fujifilm.com In the absence of the target analyte, the fluorophore is exposed to the aqueous solvent, resulting in a particular fluorescence signal. Upon binding of the analyte to the scaffold, the fluorophore is shielded from the solvent and moved into a less polar, more hydrophobic environment within the protein-analyte complex. nih.gov This change in the microenvironment surrounding the fluorophore leads to a detectable change in its fluorescence, such as an increase in intensity or a shift in the emission wavelength (often a blue shift). fujifilm.comnih.gov
Key principles for the successful design of these biosensors include:
Maximizing the environmental change: The difference in polarity between the unbound, solvent-exposed state and the analyte-bound, shielded state should be as large as possible to ensure a significant and easily detectable change in fluorescence. abcam.com
Specific fluorophore-analyte interaction: The brightest readouts are often achieved when a specific binding pocket for the fluorophore is present on the analyte itself. abcam.com
Minimizing fluorophore-scaffold interactions: Unwanted interactions between the fluorophore and the binding protein it is attached to can lead to high background fluorescence, which in turn limits the dynamic range of the sensor. fujifilm.comabcam.com
6-Bromoacetyl-2-dimethylaminonaphthalene, a derivative of 6-propionyl-2-dimethylaminonaphthalene (PRODAN), is well-suited for this purpose. biorxiv.org The bromoacetyl group allows for covalent attachment to proteins, typically at cysteine residues, while the dimethylaminonaphthalene moiety provides the environment-sensitive fluorescence. nih.gov
Glucose Biosensing Applications
The development of accurate and continuous glucose monitoring systems is a critical area of research, particularly for the management of diabetes mellitus. wikipedia.org Fluorescence-based glucose sensors offer a promising alternative to traditional electrochemical methods. nih.govnih.gov The principles of environment-sensitive fluorophores can be applied to create glucose biosensors.
While direct literature detailing the use of 6-Bromoacetyl-2-dimethylaminonaphthalene in a specific glucose biosensor is not prevalent, the design principles allow for its hypothetical application. A glucose biosensor using BADAN could be constructed by conjugating it to a glucose-binding protein, such as glucose oxidase, hexokinase, or a bacterial glucose-binding protein. wikipedia.orgnih.gov
The mechanism would be as follows:
Conjugation: this compound is covalently attached to a specific site on the glucose-binding protein.
Unbound State: In the absence of glucose, the this compound-protein conjugate is in a conformation where the fluorophore is exposed to the aqueous environment, resulting in a baseline fluorescence signal.
Glucose Binding: When glucose binds to the protein, it induces a conformational change. This change would sequester the this compound molecule within a more hydrophobic pocket of the protein.
Signal Transduction: The transition to a nonpolar environment would cause an increase in the fluorescence quantum yield and a blue shift in the emission spectrum of this compound, which can be measured to quantify the glucose concentration. nih.gov
Various glucose-binding proteins and enzymes are utilized in the development of such sensors. wikipedia.orgnih.gov The choice of protein and the site of fluorophore attachment are crucial for optimizing the sensor's sensitivity and dynamic range. nih.gov
Acyl-CoA Sensing Methodologies
Acyl-coenzyme A (acyl-CoA) esters are central intermediates in fatty acid metabolism, and their detection is important for studying metabolic processes. nih.govnih.gov Fluorescent biosensors provide a means for the real-time monitoring of acyl-CoA levels in living cells. biorxiv.orgaffiassay.com
Similar to glucose biosensing, a methodology for acyl-CoA sensing can be devised using 6-Bromoacetyl-2-dimethylaminonaphthalene in conjunction with an acyl-CoA-binding protein (ACBP). wikipedia.orgnih.gov ACBPs are small proteins that bind to medium- and long-chain acyl-CoA esters with high affinity. nih.govnih.gov
A potential sensing methodology would involve:
Probe Construction: Covalently labeling a cysteine-engineered ACBP with this compound.
Sensing Mechanism: In the absence of acyl-CoA, the attached this compound would be in a specific environment. Upon binding of an acyl-CoA molecule to the ACBP, the conformation of the protein would change, altering the local environment of the this compound probe.
Fluorescence Readout: This change in the microenvironment's polarity would be reported by a change in the fluorescence of this compound.
Genetically encoded biosensors for acetyl-CoA have also been developed, which utilize fluorescent proteins fused to bacterial proteins that naturally sense acetyl-CoA. biorxiv.orgnih.gov While this is a different approach, it highlights the demand for tools to measure these important metabolites. Fluorometric assay kits for acyl-CoA synthetase activity are also available, which typically involve a series of enzymatic reactions culminating in the production of a fluorescent product. affiassay.com
Development of Probes for Apoptosis Detection and Time-Lapse Imaging
Apoptosis, or programmed cell death, is a fundamental biological process, and its detection is crucial for understanding development and disease. mdpi.com Time-lapse fluorescence microscopy is a powerful technique for observing the dynamics of apoptosis in living cells. nih.govaffiassay.com
6-Bromoacetyl-2-dimethylaminonaphthalene has been directly implicated in the study of apoptosis. As a polarity-sensitive dye, this compound has been used in fluorescent competition assays to investigate the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of programmed cell death. nih.gov The binding of molecules to XIAP can be monitored by the changes in this compound's fluorescence, providing insights into the mechanisms of apoptosis inhibition. nih.gov
Furthermore, fluorescent probes are developed to detect the activity of caspases, a family of proteases that are central to the apoptotic process. wustl.edunih.gov These probes often consist of a caspase recognition sequence linked to a fluorophore. Upon cleavage by an active caspase, a change in fluorescence is observed. While not directly using this compound, this principle of detecting enzymatic activity is a cornerstone of apoptosis research.
Time-lapse imaging allows researchers to distinguish apoptosis from necrosis by observing the sequence of morphological and biochemical events. nih.govjanelia.org For instance, the time difference between the exposure of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane (detected by fluorescently labeled Annexin V) and the loss of membrane integrity (detected by a fluorescent DNA dye) can differentiate between the two modes of cell death. nih.gov
Engineering Fluorogenic Probes for Protein-Specific Indicators
The ability to specifically label proteins and monitor their behavior in living cells is essential for understanding their function. abcam.com Fluorogenic probes, which are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon reacting with their target, are particularly advantageous as they reduce background noise and eliminate the need for washing steps. abcam.com
6-Bromoacetyl-2-dimethylaminonaphthalene and its derivatives are excellent candidates for the design of fluorogenic probes for protein labeling due to their environment-sensitive fluorescence. nih.govabcam.com The principle behind their use as protein-specific indicators is based on the significant change in polarity upon binding to a target protein. abcam.com
The engineering of these probes often involves a protein tag system. A protein of interest is genetically fused to a small protein tag, which then serves as a specific binding site for the fluorogenic probe. For example, the photoactive yellow protein (PYP)-tag system utilizes a small bacterial protein that can be specifically labeled with coumarin-based or other fluorogenic probes. abcam.com When the probe is in the polar aqueous solution, its fluorescence is low. However, upon binding to the hydrophobic pocket of the PYP-tag, its fluorescence increases significantly. abcam.com
A similar system could be designed using this compound. The bromoacetyl group of this compound allows for its covalent attachment to a cysteine residue within the engineered protein tag. This covalent and site-specific labeling would result in a stable and specific fluorescent signal only when the protein of interest is present.
The development of such protein-specific indicators enables a wide range of applications, including:
Vii. Case Studies in Biological Systems Research
Interactions with Calmodulin (CaM)
Calmodulin (CaM) is a ubiquitous, calcium-binding messenger protein that translates calcium signals into cellular responses by binding to and regulating a multitude of target proteins. BADAN has been instrumental in detailing the dynamics of CaM's function.
The function of Calmodulin is intrinsically linked to its ability to change conformation upon binding calcium ions (Ca2+). In its calcium-free state (apo-CaM), the protein exists in a "closed" conformation. The binding of Ca2+ to its EF-hand motifs triggers a significant structural transition to an "open" conformation, which exposes hydrophobic patches necessary for interacting with its target proteins. tsukuba.ac.jpnih.gov
The use of this compound covalently attached to specific sites on CaM, such as a Thr34Cys mutant, allows researchers to monitor these conformational changes in real-time. researchgate.net Studies have demonstrated that an increase in Ca2+ concentration within the physiological range (0.1-2 µM) can lead to a dramatic, up to 40-fold, increase in the fluorescence intensity of the this compound probe attached to CaM. researchgate.net This fluorescence enhancement is a direct consequence of the probe moving into a more hydrophobic environment as the protein transitions to its open, active state. This technique provides a sensitive method for studying the kinetics and calcium-dependence of CaM activation. tsukuba.ac.jpresearchgate.net
Alzheimer's disease is associated with the aggregation of amyloid β-peptides (Aβ) and dysregulation of cellular calcium. Research utilizing this compound-labeled Calmodulin (this compound-CaM) has uncovered a high-affinity interaction between CaM and neurotoxic Aβ peptides. nih.govrupress.org This interaction is strongly dependent on the conformational state of CaM.
Fluorescence titration experiments have shown that the affinity of Aβ for the calcium-saturated "open" conformation of CaM is approximately 20 times higher than for the calcium-free "closed" apo-CaM form. nih.gov The binding is remarkably strong, with a dissociation constant (Kd) measured at approximately 1 nM, indicating that CaM is one of the highest-affinity cellular targets for Aβ peptides. nih.govnih.gov This research suggests that CaM may play a significant role in buffering intracellular Aβ concentrations and modulating its neurotoxicity. nih.gov The primary interaction site has been mapped to the neurotoxic Aβ(25-35) domain. nih.govrupress.org
Table 1: Dissociation Constants (Kd) for Amyloid β-Peptide Interaction with Calmodulin
| Interacting Molecules | Dissociation Constant (Kd) | Condition | Source |
| Amyloid β(1-42) and CaM | ~ 1 nM | Calcium-saturated | nih.govnih.gov |
| Amyloid β and CaM | ~ 20 nM | Calcium-free (apo-CaM) | nih.gov |
In the olfactory system, sensory adaptation is crucial for detecting new scents. This process involves a feedback mechanism where an influx of Ca2+ through cyclic nucleotide-gated (CNG) channels leads to the inhibition of these same channels. Calmodulin is the calcium sensor that mediates this effect. nih.govnih.gov
Studies have revealed that native olfactory CNG channels are heteromeric complexes composed of CNGA2, CNGA4, and CNGB1b subunits. nih.govnih.gov Contrary to earlier models based on homomeric channels, the crucial Ca2+/CaM binding sites for feedback modulation are located on the CNGA4 and CNGB1b subunits, not CNGA2. nih.govescholarship.org Research employing peptides synthesized from the calmodulin-binding domain of the CNGB1b subunit and labeled with this compound has been used to explore these interactions. rupress.orgnih.gov The binding of Ca2+/CaM to these sites reduces the channel's apparent affinity for its ligand, cyclic AMP (cAMP), thereby decreasing channel activity and contributing to sensory adaptation. nih.gov Interestingly, evidence suggests that calcium-free apo-CaM is pre-associated with the channel complex, poised to immediately inhibit channel activity upon the influx of Ca2+, ensuring a rapid feedback response. nih.govnih.gov
Cytochrome P450 Enzymes (e.g., CYP3A4) Studies
Cytochrome P450 enzymes, particularly CYP3A4, are central to the metabolism of a vast number of drugs and other xenobiotics. escholarship.org The ability of these enzymes to bind multiple substrates simultaneously can lead to complex allosteric interactions. This compound has been utilized as a fluorescent reporter to probe these dynamic processes.
The large, flexible active site of CYP3A4 can accommodate more than one ligand, leading to atypical enzyme kinetics and allosteric regulation, where the binding of one molecule (an effector) to a site influences the binding or activity at another site. By engineering a CYP3A4 mutant and labeling it with this compound, researchers can monitor substrate binding and the resulting conformational changes through fluorescence. nih.gov
For example, the binding of the allosteric effector α-naphthoflavone (ANF) to this compound-labeled CYP3A4 causes a significant decrease in the probe's fluorescence intensity. nih.gov This change indicates a conformational shift within the protein upon ANF binding. Titration experiments show this interaction follows a cooperative binding model. nih.gov In contrast, other substrates like testosterone (B1683101) cause negligible changes in this compound fluorescence, demonstrating the probe's sensitivity to specific conformational states induced by different ligands. nih.gov
Table 2: Binding Parameters for α-Naphthoflavone (ANF) with this compound-labeled CYP3A4
| Parameter | Value | Description | Source |
| S₅₀ | 13.0 ± 1.0 µM | The substrate concentration at which half-maximal effect is observed. | nih.gov |
| n (Hill coefficient) | 1.8 ± 0.1 | A measure of cooperativity; a value > 1 indicates positive cooperativity. | nih.gov |
The catalytic activity of cytochrome P450 enzymes is dependent on a central heme group. The fluorescence of a probe like this compound, when attached to the enzyme, can be sensitive to the conformational state of the protein, which is intrinsically linked to the heme group. The emission spectrum of this compound and the absorption spectrum of the P450 heme have considerable overlap, creating the potential for Förster Resonance Energy Transfer (FRET). nih.gov
FRET is a distance-dependent interaction between two fluorophores in which excitation is transferred from a donor molecule to an acceptor molecule. In this context, this compound can act as the donor and the heme as the acceptor. Any conformational change that alters the distance or relative orientation between the this compound probe and the heme will result in a change in FRET efficiency, and thus a change in the measured fluorescence. This principle allows this compound to serve as a reporter on the conformational state of the enzyme's active site. nih.gov Furthermore, experimental procedures involving the intentional depletion of heme have shown that the loss of the heme group affects the probe's fluorescence, confirming the interaction between the two. nih.gov Therefore, while not used to measure the kinetics of depletion itself, this compound's sensitivity to the heme's presence is a key aspect of its utility in probing the structural integrity and conformational dynamics of CYP3A4.
Methane (B114726) Monooxygenase Regulatory Component (MMOB) Interactions
The soluble methane monooxygenase (sMMO) system is a multi-protein complex responsible for the conversion of methane to methanol. nih.gov This process is tightly regulated by the interaction between its components: a hydroxylase (MMOH), a reductase (MMOR), and a regulatory protein (MMOB). nih.govmit.edu The binding of MMOB to MMOH is a critical step that enhances the rate and specificity of substrate hydroxylation. mit.edu Understanding the dynamics and affinity of this interaction is crucial for comprehending the catalytic mechanism of sMMO.
To investigate the MMOH-MMOB interaction, the fluorescent probe 6-bromoacetyl-2-dimethylaminonaphthalene (this compound) was employed. nih.gov Since the native MMOB from Methylosinus trichosporium OB3b lacks cysteine residues, site-directed mutagenesis was used to introduce a single cysteine at a position (A62C) that does not disrupt the protein's function. nih.gov This engineered cysteine was then specifically labeled with this compound.
Upon formation of the complex between the this compound-labeled MMOB and MMOH, a noticeable change in the fluorescence of this compound is observed. Specifically, the fluorescence is partially quenched and experiences a red shift. nih.gov This alteration in the fluorescent signal provides a direct method for monitoring the binding event and for quantifying the affinity between the two proteins.
The affinity of the this compound-labeled A62C-MMOB for the oxidized form of MMOH was determined to be high, with a dissociation constant (KD) of 13.5 nM at pH 6.6 and 25°C. nih.gov However, this affinity is significantly influenced by the oxidation state of the diiron cluster within MMOH. When the MMOH is reduced, the affinity for the this compound-labeled MMOB decreases by 2 to 3 orders of magnitude. nih.gov This finding is consistent with previous indications of structural changes in MMOH associated with the reduction of its active site. nih.gov Furthermore, the interaction is sensitive to environmental conditions; the affinity decreases with increasing pH and ionic strength, suggesting that electrostatic interactions play a significant role in the stabilization of the MMOH-MMOB complex. nih.gov
Table 1: Dissociation Constants for MMOH-MMOB Interaction
| Condition | Dissociation Constant (KD) | Reference |
|---|---|---|
| Oxidized MMOH, pH 6.6, 25°C | 13.5 nM | nih.gov |
Dynamics in Multidomain Proteins: Human Serum Albumin (HSA)
Human Serum Albumin (HSA) is the most abundant protein in human blood plasma and serves as a primary transporter for a wide variety of endogenous and exogenous molecules, including fatty acids, hormones, and drugs. tcichemicals.comsigmaaldrich.com Its ability to bind and transport these ligands is intrinsically linked to its conformational flexibility. Fluorescent probes are instrumental in studying the dynamics of HSA and characterizing its specific drug binding sites. tcichemicals.comnih.gov
While various fluorescent probes are utilized to study HSA, the principles of their application provide a framework for understanding how a probe like 6-Bromoacetyl-2-dimethylaminonaphthalene could be used. tcichemicals.comtcichemicals.com HSA possesses two primary drug binding sites, often referred to as Site I and Site II. tcichemicals.com The binding of a fluorescent probe to one of these sites can be monitored through changes in its fluorescence properties, such as intensity and emission wavelength. tcichemicals.comnih.gov
The binding of a ligand to HSA can induce conformational changes that alter the local environment of the fluorescent probe, leading to a detectable change in its signal. nih.gov For instance, the binding of a fluorophore to HSA can result in a significant increase in fluorescence intensity and a shift in the emission maximum. nih.gov This phenomenon can be used to determine the binding affinity of the probe for HSA and to study the competitive displacement of the probe by other ligands, thereby characterizing the binding specificity of the drug sites. tcichemicals.com Molecular docking simulations can further elucidate the binding mode and intermolecular interactions between the fluorescent probe and HSA. nih.govrsc.org
The dynamic nature of HSA is evident from structural analyses, which have identified at least two well-defined conformations. nih.gov The transition between these conformations can be described in terms of twist and hinge motions of its domains. nih.gov The use of fluorescent probes attached to specific residues on HSA would allow for the real-time monitoring of these conformational changes in response to ligand binding or other environmental stimuli.
Table 2: Major Drug Binding Sites on Human Serum Albumin
| Binding Site | Known Ligand Probes | Reference |
|---|---|---|
| Site I | Dansylamide | tcichemicals.com |
Analysis of Dynamical Motions in Enzymes: Soybean Lipoxygenase
Soybean lipoxygenase (SLO) is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids. nih.gov It serves as a model system for studying the role of protein dynamics in enzyme catalysis, particularly in reactions involving hydrogen tunneling. nih.gov The connection between motions at the protein surface and the catalytic events at the remote active site is a key area of investigation.
To probe these long-range dynamical connections, 6-bromoacetyl-2-dimethylaminonaphthalene (this compound) has been utilized as a fluorescent sensor. nih.gov In these studies, this compound is covalently attached to a specific site on the enzyme's surface, for example, at position 322, by first introducing a cysteine residue at that location (Q322C). nih.gov This surface-appended this compound molecule acts as a reporter of the local solvation dynamics. nih.gov
The fluorescence of this compound is sensitive to the polarity of its immediate environment. nih.gov Following photoexcitation, changes in the local solvent environment around the probe lead to shifts in the fluorescence emission spectrum, a phenomenon known as the fluorescence Stokes shift. nih.gov By measuring these nanosecond Stokes shifts for various SLO mutants, researchers can gain insights into the thermally activated rearrangements of the protein scaffold. nih.gov
These studies have shown a correlation between the dynamical motions at the protein surface, as reported by this compound, and the catalytic activity at the active site, which is located approximately 30 Å away. nih.gov This suggests that a network of amino acid side chains connects the surface to the active site, facilitating the transmission of dynamic information through the protein structure. nih.gov Molecular dynamics simulations complement these experimental findings by providing a structural context for the observed dynamic changes. nih.gov
Table 3: Application of this compound in Soybean Lipoxygenase Studies
| Parameter | Description | Reference |
|---|---|---|
| Labeling Site | Position 322 (Q322C mutant) | nih.gov |
| Measurement | Nanosecond fluorescence Stokes shifts | nih.gov |
Viii. Emerging Research Directions and Future Perspectives
Novel Derivatives and Advanced Fluorophore Engineering for Enhanced Performance
The quest for fluorescent probes with superior photophysical properties has led to extensive efforts in modifying the core structure of 6-Bromoacetyl-2-dimethylaminonaphthalene and its analogs. A key challenge with thiol-reactive probes like BADAN is their high non-enzymatic background reaction rate. To address this, researchers have synthesized derivatives such as 6-chloroacetyl-2-dimethylaminonaphthalene, which exhibits lower reactivity, thereby favoring the enzyme-catalyzed reaction and improving the signal-to-noise ratio in assays for enzymes like glutathione (B108866) transferases (GSTs). nih.gov
Further engineering has focused on enhancing the fluorescence quantum yield and photostability. The photostability of PRODAN and its lauric acid derivative, Laurdan, can be limited in non-polar environments. wikipedia.org To counteract this, novel derivatives are being developed. For instance, the synthesis of PRODAN derivatives with a constrained structure, where the dialkylamino group is held coplanar with the naphthalene (B1677914) ring, has been explored to understand and potentially improve their fluorescence behavior. acs.org
Moreover, the development of red-shifted fluorophores is a major area of advancement, as longer wavelength excitation and emission minimize cellular autofluorescence, reduce light scattering, and decrease phototoxicity, enabling deeper tissue imaging. nih.gov This has led to the creation of hybrid molecules, such as naphthalene-thiophene hybrids, and the exploration of new fluorophore classes like BODIPY-based analogs of PRODAN. researchgate.netnih.gov These novel derivatives often exhibit improved brightness and are more suitable for advanced imaging modalities. bakerlab.org The synthesis of naphthalene-heterocycle hybrids has also opened up new avenues, creating molecules with potent antitumor, anti-inflammatory, and antituberculosis activities. nih.gov
Integration with Advanced Imaging Techniques, including Single-Molecule Fluorescence Imaging
The unique solvatochromic properties of 6-Bromoacetyl-2-dimethylaminonaphthalene and its derivatives make them highly suitable for advanced imaging techniques that can probe molecular environments with high spatial and temporal resolution. The sensitivity of their emission spectra to the polarity of the local environment allows for the detailed study of membrane properties and protein conformations. wikipedia.orgthermofisher.com
A significant area of progress is the use of these probes in two-photon microscopy. wikipedia.org This technique offers advantages such as reduced phototoxicity and deeper penetration into scattering samples, which is particularly beneficial for live-cell and tissue imaging. Laurdan, a derivative of the parent naphthalene structure, has been successfully employed in two-photon microscopy to visualize lipid domains in cell membranes. wikipedia.org
Furthermore, the brightness and photostability of engineered derivatives are enabling their use in single-molecule fluorescence studies, including Förster Resonance Energy Transfer (smFRET). rsc.orgnih.gov this compound, for example, has been used for site-directed fluorescence labeling to study protein-lipid interactions and protein topology at the single-molecule level. nih.gov The ability to track the conformational dynamics of individual protein molecules provides unprecedented insights into biological processes like protein folding. nih.gov The development of fluorescent nucleobase analogs with enhanced brightness and red-shifted emission is also pushing the boundaries of single-molecule detection of nucleic acids. rsc.org
Expansion into New Biological Targets and Cellular Pathways
Initially recognized for their utility as membrane probes, the application of 6-Bromoacetyl-2-dimethylaminonaphthalene and its analogs has expanded to a wide array of new biological targets and cellular pathways. The thiol-reactive bromoacetyl group allows for specific labeling of cysteine residues in proteins, enabling the study of their structure, function, and interactions.
One key area of expansion is the investigation of enzyme activity. Derivatives of 6-acetyl-2-dimethylaminonaphthalene have been successfully used as fluorogenic substrates for glutathione transferases (GSTs), allowing for highly sensitive assays of these important detoxification enzymes. nih.gov Beyond GSTs, these probes are being used to explore other protein systems. For instance, PRODAN has been employed to characterize the warfarin (B611796) binding site on human serum albumin, demonstrating its utility in studying drug-protein interactions. wikipedia.org
The study of protein folding and conformational changes is another significant application. The fluorescence of this compound is sensitive to the local environment, making it a powerful tool to monitor the structural transitions of proteins. nih.gov This has been demonstrated in studies of the glucose-binding protein (GGBP), where this compound labeling allowed for the registration of structural changes upon glucose binding. nih.gov Furthermore, these probes are being used to investigate the dynamic interplay between cellular metabolism and the physical state of intracellular water. thermofisher.com
Computational Design and Predictive Modeling of Fluorophore-Biomolecule Interactions
The development of new and improved fluorescent probes is increasingly being guided by computational design and predictive modeling. These approaches allow for a more rational design process, saving time and resources compared to traditional trial-and-error synthesis and screening.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to correlate the structural or property descriptors of compounds with their biological activity. nih.govnih.gov For naphthalene derivatives, QSAR can be used to predict how different substituents will affect their photophysical properties or their interaction with a biological target. researchgate.net This allows for the in-silico design of new probes with desired characteristics, such as enhanced brightness or specific targeting capabilities.
Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of fluorophores to their biological targets at an atomic level. nih.govumpr.ac.id These methods can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity and specificity of a probe. nih.gov For example, docking studies can be used to understand how a 6-Bromoacetyl-2-dimethylaminonaphthalene derivative binds to the active site of an enzyme, providing insights that can be used to design more potent and selective inhibitors or substrates. nih.gov These computational approaches have been successfully applied to a variety of systems, including the design of inhibitors for diseases like cancer and the study of protein-ligand interactions. nih.govumpr.ac.id
Overcoming Current Limitations in Fluorescence Sensing and Biological Imaging
Despite their versatility, fluorescent probes based on 6-Bromoacetyl-2-dimethylaminonaphthalene face several limitations that researchers are actively working to overcome. These include issues with background fluorescence, photostability, and the signal-to-noise ratio.
A significant challenge is the inherent background signal from unbound or non-specifically bound probes. One strategy to address this is the development of "turn-on" probes, which are weakly fluorescent in their unbound state and become highly fluorescent upon binding to their target. nih.gov This approach significantly enhances the signal-to-noise ratio by minimizing background fluorescence.
Improving the signal-to-noise ratio is a constant focus in fluorescence microscopy. This can be achieved through various hardware and software solutions. Hardware approaches include the use of shielding to reduce environmental noise and specialized filters to block unwanted light. libretexts.org Software solutions often involve signal averaging, where multiple images are collected and averaged to reduce random noise. libretexts.org More advanced techniques, such as independent component analysis, can be used to computationally separate the signals from multiple probes, even when their emission spectra overlap. nih.gov
The photostability of fluorophores is another critical aspect, as photobleaching can limit the duration of imaging experiments. The engineering of novel derivatives with more robust chemical structures is a key strategy to improve photostability. nih.gov Additionally, optimizing imaging conditions, such as adjusting the laser power and pulse repetition rates in pump-probe spectroscopy, can help to maximize the signal-to-noise ratio while minimizing sample damage. nih.gov The development of responsive nanostructures, such as DNA-based gates for nanopores, also presents a novel approach to enhance sensing sensitivity and signal amplification without relying on enzymatic reactions. acs.org
Q & A
Q. What computational tools are recommended for predicting the environmental fate or toxicity of 6-bromoacetyl-2-dimethylaminonaphthalene?
- Methodological Answer : Use EPI Suite for biodegradability predictions, ECOSAR for ecotoxicity, and molecular docking (AutoDock Vina) to assess binding to biological targets (e.g., enzymes). Validate with experimental data from OECD guideline assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
